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molecular formula C12H13NO3 B2399576 4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid CAS No. 2971-18-8

4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid

Cat. No. B2399576
M. Wt: 219.24
InChI Key: CDVWMZQPMYOBJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05464861

Procedure details

Reaction of the ester [II: R1 =R3 =H, R2 =(CH2)3COOMe, R3 =Me] with DMSO/HCl as above gave crude 4-(1-methyl-2-oxo-3-indolinyl)butanoic acid [III: R1 =R3 =H, R2 =(CH2)3COOMe, R3 =Me] (0.84 g, 91% yield) as a brown oil.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
DMSO HCl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4]([CH2:11][CH2:12][CH2:13][C:14]([O:16]C)=[O:15])=[CH:3]1.CS(C)=[O:20].Cl>>[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]([CH2:11][CH2:12][CH2:13][C:14]([OH:16])=[O:15])[C:3]1=[O:20].[O:20]=[C:3]1[CH:4]([CH2:11][CH2:12][CH2:13][C:14]([OH:16])=[O:15])[C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[NH:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C=C(C2=CC=CC=C12)CCCC(=O)OC
Name
DMSO HCl
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)C.Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1C(C(C2=CC=CC=C12)CCCC(=O)O)=O
Name
Type
product
Smiles
O=C1NC2=CC=CC=C2C1CCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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